molecular formula C21H16FN5O4 B2715373 7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421507-93-8

7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2715373
CAS No.: 1421507-93-8
M. Wt: 421.388
InChI Key: NIKJDTAEKMGXSH-UHFFFAOYSA-N
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Description

7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16FN5O4 and its molecular weight is 421.388. The purity is usually 95%.
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Biological Activity

The compound 7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly in the context of antitumor and antibacterial properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H17FN4O3\text{C}_{19}\text{H}_{17}\text{F}\text{N}_4\text{O}_3

This structure includes a pyrimidine core fused with a dioxole moiety and a fluorobenzyl group, which may contribute to its biological efficacy.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar pyrimido[4,5-d]pyrimidine derivatives. The following sections summarize key findings related to the compound's biological activities.

Antitumor Activity

Pyrimido[4,5-d]pyrimidines have been reported to exhibit significant antitumor effects. For instance:

  • Mechanism of Action : Compounds within this class often act as inhibitors of key enzymes involved in DNA synthesis and repair. They may target pathways such as the EGFR signaling pathway, which is crucial in many cancers.
  • Case Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
CompoundCell LineIC50 (µM)Mechanism
7-(X)MDA-MB-23127.6EGFR Inhibition
7-(Y)A54915.2DNA Synthesis Inhibition

Antibacterial Activity

In addition to antitumor properties, similar compounds have shown antibacterial effects:

  • Activity Spectrum : The compounds have been tested against various bacterial strains including Staphylococcus aureus and Salmonella typhi. Results demonstrated moderate to strong activity against these pathogens .
  • Case Study : A series of synthesized pyrimidine derivatives were evaluated for their antibacterial properties. Among them, several showed minimal inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria .
CompoundBacterial StrainMIC (µg/mL)
7-(X)S. aureus3.9
7-(Y)S. typhi6.5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the benzyl moiety enhances cytotoxicity by increasing lipophilicity and improving cellular uptake.
  • Dioxole Moiety : The benzo[d][1,3]dioxole fragment is believed to contribute significantly to the compound's interaction with DNA and proteins involved in cancer progression .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c22-15-4-2-1-3-13(15)10-27-19(28)14-9-24-20(25-18(14)26-21(27)29)23-8-12-5-6-16-17(7-12)31-11-30-16/h1-7,9H,8,10-11H2,(H2,23,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKJDTAEKMGXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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